3-Cyano-4-piperidone
Overview
Description
3-Cyano-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a cyano group attached to the fourth position of the piperidone ring. This structure has been utilized in the design of cytotoxic agents, with modifications leading to a range of derivatives with potential anticancer properties .
Synthesis Analysis
The synthesis of 3-Cyano-4-piperidone derivatives involves various chemical reactions, including condensation and Schiff-base formation. For instance, N-substituted-4-(cyanophenylmethylene)piperidines were synthesized by condensation of N-substituted-4-piperidones with benzyl nitriles . Additionally, the recyclization of certain piperidone salts with cyanothioacetamide has been described, leading to cyanothiobutyramide derivatives . The addition of hydrogen cyanide to substituted 4-piperidones has also been explored, resulting in mixtures of stereoisomeric 4-hydroxy-4-cyanopiperidines .
Molecular Structure Analysis
Molecular modeling and X-ray crystallography have been employed to understand the structure-activity relationships of 3-Cyano-4-piperidone derivatives. These studies have revealed the importance of interplanar angles, bond angles, and interatomic distances in contributing to the bioactivity of these compounds . The orientation of substituents and the presence of specific functional groups have been shown to significantly affect the cytotoxicity and selectivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 3-Cyano-4-piperidone derivatives is influenced by the presence of the cyano group and other substituents. These compounds have been involved in reactions leading to apoptosis and DNA fragmentation in cancer cells . The modification of the cyano group, however, has been reported as unsuccessful in some cases . The reactivity of these compounds is crucial for their potential as cytotoxic agents, with some inducing apoptosis and interfering with biosynthesis of DNA, RNA, and protein in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-4-piperidone derivatives, such as solubility, stability, and cytotoxicity, are essential for their development as anticancer agents. The cytotoxicity of these compounds has been evaluated against various human carcinoma cell lines, with some derivatives showing selective toxicity and higher potency than reference drugs like melphalan and 5-fluorouracil . The introduction of hydroxyl groups and other modifications have been found to enhance the anticancer activity of these derivatives . The tolerability of these compounds in animal models has also been assessed, which is important for their potential therapeutic application .
Scientific Research Applications
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Biocatalysis in Organic Synthesis
- In the field of organic synthesis, 3-Cyano-4-piperidone can be used in nitrilase-mediated biocatalysis reactions . These reactions have been of interest for a variety of applications, particularly in the synthesis of high-value fine chemicals and pharmaceuticals .
- The methods of application involve the use of regioselective nitrilases, which can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . This is virtually impossible by chemical hydrolysis .
- The outcomes of these reactions include the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin .
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Pharmaceutical Industry
- Piperidines, including 3-Cyano-4-piperidone, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
- The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of these reactions include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
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Synthesis of 2-Pyridones
- In the field of organic chemistry, 3-Cyano-4-piperidone can be used in the synthesis of 2-pyridones .
- The method of application involves a cyclization reaction between 1,3-dicarbonyl compounds and cyano acetamides . Using 1,4-diazabicyclo[2,2,2]octane (DABCO) as an efficient catalyst, and upon refluxing in ethanol, a high yield of pyridones is achieved .
- The outcome of this reaction is the formation of 3,4,6-trisubstituted 2-pyridones .
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Biocatalysis in Fine Chemicals and Pharmaceuticals
- In the field of biocatalysis, 3-Cyano-4-piperidone can be used in nitrilase-mediated reactions . These reactions are of interest for a variety of applications, particularly in the synthesis of high-value fine chemicals and pharmaceuticals .
- The methods of application involve the use of regioselective nitrilases, which can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . This is virtually impossible by chemical hydrolysis .
- The outcomes of these reactions include the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin .
Future Directions
Piperidines, including 3-Cyano-4-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-oxopiperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLEVNOSVHSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396344 | |
Record name | 3-CYANO-4-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-piperidone | |
CAS RN |
19166-75-7 | |
Record name | 3-CYANO-4-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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